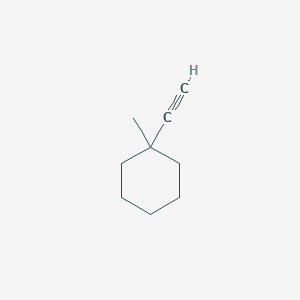

1-Ethynyl-1-methylcyclohexane

Vue d'ensemble

Description

1-Ethynyl-1-methylcyclohexane is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethynyl group (C≡CH) and another by a methyl group (CH3)

Méthodes De Préparation

The synthesis of 1-Ethynyl-1-methylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1-methylcyclohexanol with a strong base, such as sodium amide (NaNH2), followed by the addition of an ethynyl halide like ethynyl bromide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield .

Industrial production methods for this compound are less common, but they generally follow similar synthetic routes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Analyse Des Réactions Chimiques

1-Ethynyl-1-methylcyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the ethynyl group using catalysts such as palladium on carbon (Pd/C) can convert it into an ethyl group, resulting in 1-ethyl-1-methylcyclohexane.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in saturated hydrocarbons.

Applications De Recherche Scientifique

Organic Synthesis

1-Ethynyl-1-methylcyclohexane serves as an important intermediate in organic synthesis. It can undergo various reactions, including:

- Alkyne Reactions : The ethynyl group allows for reactions such as nucleophilic additions and cycloadditions, making it valuable in synthesizing more complex organic molecules.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in pharmaceutical chemistry .

Pharmaceutical Development

The compound is explored for its potential use in drug development due to its ability to modify biological activity through structural alterations. For instance:

- Bioactive Compounds : Derivatives of this compound have been investigated for their effects on biological systems, potentially leading to new therapeutic agents .

Material Science

In material science, this compound is utilized in the development of polymers and advanced materials:

- Polymerization : The compound can be polymerized to create materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices enhances the performance of materials used in coatings and adhesives .

- Functional Materials : It serves as a precursor for synthesizing functionalized materials that can be used in electronics and sensor applications.

Case Study 1: Synthesis of Bioactive Compounds

A study focused on synthesizing a series of bioactive compounds using this compound as a starting material. The research demonstrated that modifications to the ethynyl group could significantly enhance the biological activity of the resulting compounds, showcasing its potential in drug discovery .

Case Study 2: Polymer Development

Research highlighted the use of this compound in developing high-performance polymers. The study illustrated how varying reaction conditions affected the properties of the resulting polymers, leading to materials with improved thermal stability and mechanical strength suitable for industrial applications .

Mécanisme D'action

The mechanism by which 1-Ethynyl-1-methylcyclohexane exerts its effects is primarily through its interactions with molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

1-Ethynyl-1-methylcyclohexane can be compared with other substituted cyclohexanes, such as:

1-Methylcyclohexane: Lacks the ethynyl group, resulting in different chemical reactivity and physical properties.

1-Ethyl-1-methylcyclohexane: Similar structure but with an ethyl group instead of an ethynyl group, leading to different steric and electronic effects.

1-Phenyl-1-methylcyclohexane: Contains a phenyl group, which significantly alters its chemical behavior and applications.

The uniqueness of this compound lies in its combination of the ethynyl and methyl groups, which confer distinct reactivity and potential for diverse applications.

Activité Biologique

1-Ethynyl-1-methylcyclohexane (C9H14) is an alkyne compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an ethynyl group. Its chemical formula is C9H14, with a molecular weight of 126.22 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in drug development.

Synthesis

The synthesis of this compound typically involves the alkynylation of cyclohexane derivatives. One notable method includes the use of radical reactions to form the desired alkyne:

This reaction can be catalyzed by transition metals or initiated through radical mechanisms, leading to high yields of the product .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, including the regulation of Bcl-2 family proteins, which are crucial in controlling cell death .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 14.3 | Apoptosis induction via Bcl-2 modulation |

| A549 | 25.6 | Cell cycle arrest and apoptosis |

| HeLa | 20.0 | Increased pro-apoptotic factors |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies suggest that it may enhance neuronal survival under conditions of oxidative stress, such as oxygen-glucose deprivation (OGD). This effect is attributed to its ability to modulate signaling pathways involved in cell survival and death .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant apoptotic activity with IC50 values ranging from 14.3 µM to 25.6 µM across different cell types.

- Neuroprotection Research : Another investigation focused on the neuroprotective properties of the compound, revealing that it improved neuron morphology and survival rates compared to standard treatments for ischemic stroke.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Apoptotic Pathways : The compound appears to influence apoptotic signaling by modulating Bcl-2 and Bax protein levels, promoting apoptosis in cancer cells .

- Radical Formation : In radical-mediated reactions, the compound can generate reactive intermediates that may interact with cellular components, leading to cytotoxic effects against tumor cells .

Propriétés

IUPAC Name |

1-ethynyl-1-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14/c1-3-9(2)7-5-4-6-8-9/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGBFDBWJLOUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595770 | |

| Record name | 1-Ethynyl-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28509-10-6 | |

| Record name | 1-Ethynyl-1-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 1-Ethynyl-1-methylcyclohexane is subjected to high temperatures?

A1: When heated to 740°C under flash vacuum pyrolysis conditions, this compound undergoes rearrangement and fragmentation, yielding toluene and benzene as the primary products. [] This suggests a possible mechanism involving the formation of a methylene carbene intermediate. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.